![molecular formula C17H22ClNO3S B5176916 methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate](/img/structure/B5176916.png)
methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate is a chemical compound that has gained significant attention in the field of scientific research. It is a thienyl derivative that has been synthesized using various methods and has been found to have potential applications in the field of medicine and drug development.
Wirkmechanismus
The mechanism of action of methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate is not fully understood. However, it has been proposed that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also inhibit bacterial and fungal growth by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
Methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the transmission of nerve impulses. It has also been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate in lab experiments is its potential as a lead compound for the development of new drugs. Its antitumor, antibacterial, and antifungal activities make it a promising candidate for further research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and selectivity.
Zukünftige Richtungen
There are several future directions for the research on methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate. One direction is to investigate its potential as a lead compound for the development of new drugs for cancer, bacterial, and fungal infections. Another direction is to study its mechanism of action in more detail to optimize its activity and selectivity. Additionally, further research can be done to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate is a chemical compound that has potential applications in the field of medicine and drug development. Its antitumor, antibacterial, and antifungal activities make it a promising candidate for further research. Although its mechanism of action is not fully understood, further research can be done to optimize its activity and selectivity.
Synthesemethoden
Methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate can be synthesized using various methods. One of the commonly used methods is the reaction of 3-chlorotetrahydro-2-thiophenecarboxylic acid with benzoyl chloride to form the benzoyl derivative. This derivative is then reacted with methyl 5-bromopentanoate in the presence of a base to yield methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate has potential applications in the field of medicine and drug development. It has been found to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antibacterial activity against gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes. Furthermore, it has been found to have antifungal activity against Candida albicans.
Eigenschaften
IUPAC Name |
methyl 5-(4-benzamido-3-chlorothiolan-2-yl)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3S/c1-22-15(20)10-6-5-9-14-16(18)13(11-23-14)19-17(21)12-7-3-2-4-8-12/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFNCZCKUMVNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC1C(C(CS1)NC(=O)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol](/img/structure/B5176841.png)
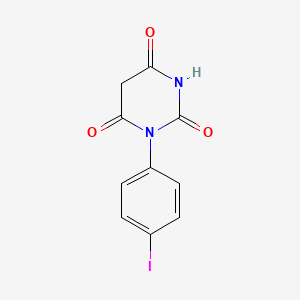
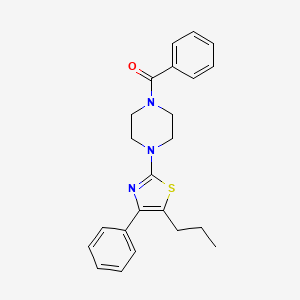

![2-cyclohexyl-6-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5176856.png)
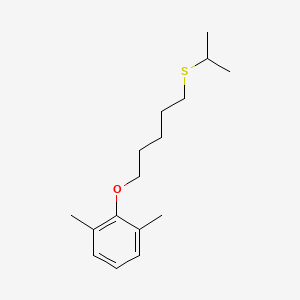
![2-imino-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5176875.png)
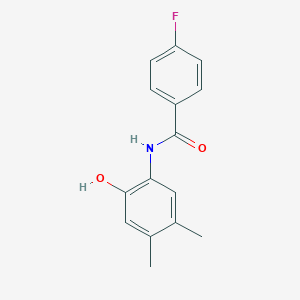
![1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5176884.png)
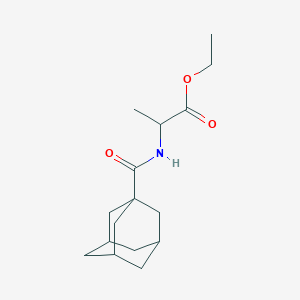
![N-(4-ethylbenzyl)-N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5176904.png)
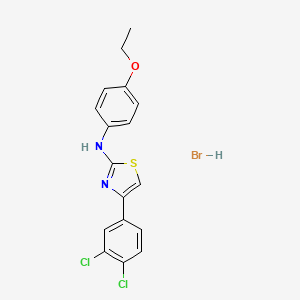
![4-fluoro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5176924.png)